molecular formula C25H28N4O4 B2657947 Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-26-6

Ethyl 4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2657947
CAS RN: 922068-26-6
M. Wt: 448.523
InChI Key: ARSJMKKUKYCCQD-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other biologically active compounds . It also contains a methoxyphenyl group, which can contribute to the overall polarity and potential biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains several functional groups including a piperazine ring, a methoxyphenyl group, and a dihydropyridazine ring. These groups could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the methoxyphenyl group might be susceptible to reactions involving its aromatic ring or ether group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring and a methoxyphenyl group could increase its polarity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

  • Enhanced Knowledge About the Outgroup: Contact helps increase knowledge about the outgroup, although this factor is less significant compared to others (Pettigrew & Tropp, 2008).
  • Reduction in Anxiety: Interacting with outgroup members reduces anxiety about intergroup contact, which is a strong mediator in the reduction of prejudice (Pettigrew & Tropp, 2008).
  • Increased Empathy and Perspective-Taking: Contact fosters empathy and the ability to take the perspective of others, which are powerful mediators in prejudice reduction (Pettigrew & Tropp, 2008).

Moreover, the effects of contact are not limited to direct participants but also extend to the broader social context, influencing attitudes toward outgroups even among those who do not directly engage in intergroup contact (Christ et al., 2014). This indicates a broader societal impact, suggesting that positive intergroup contact can create more inclusive social norms and reduce prejudice across communities.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are known to have a wide range of biological activities, including acting on neurotransmitter systems .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

properties

IUPAC Name

ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-4-33-25(31)24-21(17-23(30)29(26-24)19-11-9-18(2)10-12-19)28-15-13-27(14-16-28)20-7-5-6-8-22(20)32-3/h5-12,17H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSJMKKUKYCCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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